tert-Butyl 2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxylate
Overview
Description
tert-Butyl 2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxylate: is a heterocyclic compound that features a fused ring system combining pyridine and pyrazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxylate typically involves the following steps:
Formation of the Pyridine Ring: Starting from a suitable pyridine precursor, such as 2-aminopyridine, the compound undergoes cyclization with a diketone or an equivalent reagent to form the fused ring system.
Introduction of the tert-Butyl Group: The tert-butyl ester group is introduced via esterification using tert-butyl alcohol and an acid catalyst.
Cyclization to Form the Pyrazine Ring: The intermediate is then subjected to cyclization conditions, often involving heating with a suitable dehydrating agent to form the pyrazine ring.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Utilizing large-scale reactors where the above synthetic steps are carried out sequentially.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the pyrazine ring.
Reduction: Reduction reactions can target the carbonyl group in the ester moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the fused ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Products may include N-oxides or hydroxylated derivatives.
Reduction: Reduced forms of the ester, such as alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex heterocyclic compounds.
Biology and Medicine
Pharmacological Research: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Biochemical Probes: Used in studies to understand biological pathways and enzyme functions.
Industry
Material Science:
Mechanism of Action
The mechanism by which tert-Butyl 2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxylate exerts its effects often involves:
Molecular Targets: Interaction with enzymes or receptors, particularly those involved in metabolic pathways.
Pathways: Modulation of signaling pathways, potentially affecting cell proliferation, apoptosis, or other cellular processes.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-one: Lacks the carboxylate group, which may affect its reactivity and biological activity.
tert-Butyl 2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxamide: Contains an amide group instead of an ester, influencing its solubility and interaction with biological targets.
Uniqueness
Structural Features: The combination of the tert-butyl ester group and the fused pyridine-pyrazine ring system provides unique chemical and physical properties.
Reactivity: The presence of the ester group allows for specific reactions that are not possible with similar compounds lacking this functionality.
Properties
IUPAC Name |
tert-butyl 2,3-dihydro-1H-pyrido[2,3-b]pyrazine-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-12(2,3)17-11(16)15-8-7-13-9-5-4-6-14-10(9)15/h4-6,13H,7-8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVNGGKKUFPYUSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC2=C1N=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1936595-13-9 | |
Record name | tert-butyl 1H,2H,3H,4H-pyrido[2,3-b]pyrazine-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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